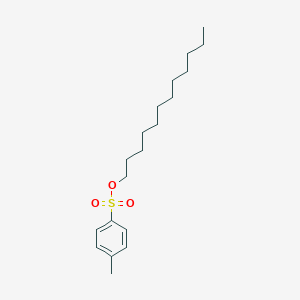

Dodecyl 4-methylbenzenesulfonate

Description

Significance of Alkyl Sulfonate Esters in Chemical Sciences

Alkyl sulfonate esters are derivatives of sulfonic acids and are characterized by the functional group R-SO2-O-R'. wikipedia.orgperiodicchemistry.com They are highly valued in organic synthesis primarily for their excellent leaving group ability. periodicchemistry.comfiveable.mefiveable.me A good leaving group is a molecular fragment that departs with a pair of electrons in heterolytic bond cleavage. The tosylate group, a subclass of sulfonate esters, is considered one of the best leaving groups because the resulting anion is stabilized by resonance, making the departure of the group energetically favorable. fiveable.meyoutube.com

This property makes alkyl sulfonate esters, including tosylates, crucial intermediates for nucleophilic substitution reactions (SN2). fiveable.mefiveable.melibretexts.org By converting a poorly reactive alcohol into a tosylate, chemists can readily substitute the hydroxyl group with a wide range of nucleophiles, a transformation that is otherwise difficult to achieve. periodicchemistry.comyoutube.com This strategy is fundamental in the synthesis of a diverse array of organic molecules. fiveable.me Furthermore, the reactivity of tosylates can be adjusted by adding different substituents to the aromatic ring. fiveable.me

Research Trajectories of Dodecyl 4-methylbenzenesulfonate (B104242) and Related Tosylates

Research involving dodecyl 4-methylbenzenesulfonate and other tosylates has followed several key trajectories. A primary focus has been on their role as alkylating agents in organic synthesis. wikipedia.org The conversion of alcohols to tosylates is a classic and widely applied method to activate the hydroxyl group for subsequent reactions. fiveable.meroyalsocietypublishing.org

Studies have explored the conditions and mechanisms of tosylation reactions. For instance, the reaction of an alcohol with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine, is a common method for preparing tosylates. fiveable.me Research has also investigated the factors that influence the outcome of these reactions, such as temperature and the nature of the substituents, which can sometimes lead to the formation of chlorides instead of the expected tosylates. royalsocietypublishing.orgmdpi.com

Furthermore, the application of tosylates in the synthesis of complex molecules and polymers is an active area of research. For example, tosyl-ended polyisobutylenes have been synthesized and studied for their potential in further chemical modifications. mdpi.com The investigation of tosylates extends to their use in detecting potentially genotoxic compounds, highlighting their importance in analytical chemistry. wisdomlib.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H32O3S |

| Molar Mass | 340.52 g/mol |

| Appearance | White crystals |

| Melting Point | 28.5-31.5 °C |

| Boiling Point | 446.4 °C at 760 mmHg |

| Density | 1.015 g/cm³ |

| Solubility | Soluble in alcohol and petroleum ether, insoluble in water. |

This table is based on data from multiple sources.

Structure

3D Structure

Properties

IUPAC Name |

dodecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKNLARMWXIVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064978 | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10157-76-3 | |

| Record name | Dodecyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10157-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010157763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering of Dodecyl 4 Methylbenzenesulfonate

Conventional Esterification Routes to Dodecyl 4-methylbenzenesulfonate (B104242)

The primary methods for synthesizing Dodecyl 4-methylbenzenesulfonate involve direct esterification or reaction with a more reactive acid derivative.

Synthesis from Dodecanol (B89629) and p-Toluenesulfonic Acid

The direct esterification of dodecanol with p-toluenesulfonic acid (TsOH) is a common method for producing this compound. wikipedia.org This reaction is an equilibrium process where the alcohol reacts with the sulfonic acid to form the ester and water. masterorganicchemistry.com

The reaction mechanism, known as Fischer-Speier esterification, is catalyzed by an acid, which in this case is p-toluenesulfonic acid acting as its own catalyst. masterorganicchemistry.comp-toluenesulfonicacid-ptbba.com The process involves the protonation of the sulfonic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group of dodecanol. To drive the reaction towards the formation of the ester, it is often necessary to remove the water produced, for instance, through azeotropic distillation. wikipedia.orgajgreenchem.com

| Reactants | Catalyst | Key Features |

| Dodecanol, p-Toluenesulfonic acid | p-Toluenesulfonic acid (self-catalysis) | Equilibrium reaction; water removal often required. masterorganicchemistry.comajgreenchem.com |

Synthesis from p-Toluenesulfonyl Chloride and Dodecanol

A more common and efficient laboratory-scale synthesis involves the reaction of dodecanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.gov This method is favored because p-toluenesulfonyl chloride is more reactive than the corresponding acid, leading to higher yields and faster reaction rates. nih.gov

The reaction is typically carried out in a suitable solvent, and the base (e.g., pyridine) serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. echemi.com This prevents the HCl from reacting with the alcohol or the ester product. The reaction is generally performed at controlled, low temperatures to manage its exothermicity. nih.gov

| Reactants | Base | Typical Yield |

| Dodecanol, p-Toluenesulfonyl Chloride | Pyridine | 88-90% |

Catalytic Strategies in this compound Synthesis

Catalysts play a crucial role in the synthesis of this compound, influencing reaction rates and yields.

Acid-Catalyzed Approaches in Tosylate Synthesis

In the context of tosylate synthesis, p-toluenesulfonic acid itself can act as a strong acid catalyst. p-toluenesulfonicacid-ptbba.com Its role is to protonate the substrate, thereby increasing its electrophilicity and making it more reactive towards the alcohol. p-toluenesulfonicacid-ptbba.com In esterification reactions, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid (or the sulfonyl group of the sulfonic acid), which activates it for attack by the alcohol. p-toluenesulfonicacid-ptbba.com The reaction is reversible, and conditions can be manipulated to favor the formation of the product. p-toluenesulfonicacid-ptbba.com While sulfuric acid is a common catalyst for esterification, p-toluenesulfonic acid is often preferred due to its solid nature, making it easier to handle, and its solubility in organic solvents. wikipedia.orgresearchgate.net

Base-Catalyzed and Additive-Assisted Tosylation Methodologies

In the synthesis utilizing p-toluenesulfonyl chloride, a base is essential. Pyridine is a commonly used base for this purpose. nih.gov Its function is twofold: it acts as a base to neutralize the HCl byproduct, and it can also serve as a nucleophilic catalyst. stackexchange.comreddit.com Pyridine can react with p-toluenesulfonyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then readily attacked by the alcohol. echemi.comstackexchange.com

For sterically hindered alcohols, or to increase reaction rates, a more potent nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used, often in catalytic amounts along with a stoichiometric base like triethylamine. commonorganicchemistry.comtaylorandfrancis.com DMAP is a highly effective acylation catalyst and can accelerate the reaction significantly. commonorganicchemistry.comutrgv.edu The mechanism involves the formation of a reactive acylpyridinium species. utrgv.edu The use of DMAP hydrochloride has also been explored as a recyclable catalyst for acylation reactions under base-free conditions. organic-chemistry.org

| Catalyst/Additive | Role |

| Pyridine | Base and Nucleophilic Catalyst stackexchange.comreddit.com |

| 4-Dimethylaminopyridine (DMAP) | Highly effective Nucleophilic Catalyst commonorganicchemistry.comtaylorandfrancis.com |

Green Chemistry Principles in this compound Production and Related Syntheses

The principles of green chemistry aim to make chemical processes more environmentally friendly. In the synthesis of this compound and related tosylates, several of these principles are pertinent.

One key principle is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. mygreenlab.orgprimescholars.com Synthesis using p-toluenesulfonyl chloride and dodecanol, for instance, has a lower atom economy because it produces pyridinium (B92312) hydrochloride as a significant byproduct. mygreenlab.org

The principle of using safer solvents and auxiliaries is also relevant. Traditional syntheses may use solvents like pyridine, which is toxic. Research into greener solvent systems, such as using ionic liquids or solvent-free conditions, is an active area. rsc.orgsciencemadness.orgrsc.org For example, solvent-free tosylation of alcohols using potassium carbonate as a solid base has been reported as a green chemical process. sciencemadness.org

Catalysis is another core principle of green chemistry. The use of catalytic amounts of substances like DMAP is preferable to using stoichiometric reagents. commonorganicchemistry.com Developing recyclable catalysts, such as DMAP·HCl, further enhances the green credentials of a synthesis. organic-chemistry.org

Finally, reducing derivatives by avoiding unnecessary protection and deprotection steps can minimize waste. echemi.com Direct, one-pot syntheses are generally preferred from a green chemistry perspective.

Eco-Friendly Solvents and Reaction Media (e.g., Deep Eutectic Solvents)

The synthesis of this compound is increasingly being explored within the framework of green chemistry, which emphasizes the use of environmentally benign solvents. Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low toxicity, high biodegradability, low volatility, and tunability. rsc.orgresearchgate.net DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of its individual components. mdpi.comresearchgate.net

A particularly relevant type of DES for the synthesis of this compound is based on choline (B1196258) chloride (ChCl) as the HBA and p-toluenesulfonic acid (PTSA) as the HBD. rsc.org In such a system, PTSA serves not only as a component of the DES but also as the acidic catalyst required for the esterification reaction between dodecanol and PTSA. This dual role simplifies the reaction setup and reduces the need for additional catalysts.

Research on the synthesis of other esters, such as methyl benzoate, has demonstrated the effectiveness of ChCl:PTSA-based DESs. rsc.org In these systems, the DES acts as both the solvent and the catalyst, leading to high product yields. The reaction mechanism in these DESs is often favored by enthalpy, and the presence of water can influence the supramolecular network of the DES, which in turn can affect the reaction kinetics. rsc.org The use of bio-based HBDs, such as lactic acid and glycerol, in the formation of DESs is also an area of active research, further enhancing the green credentials of these solvent systems. mdpi.comnih.gov

The selection of the HBD can significantly influence the properties of the DES, including its polarity and hydrogen bond acidity, which in turn affects its efficiency in processes like the fractionation of lignocellulosic biomass to extract valuable chemicals. nih.gov While direct studies on the synthesis of this compound in DESs are still emerging, the existing research on analogous esterification reactions provides a strong foundation for their application in this area.

Table 1: Examples of Deep Eutectic Solvents and their Components

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Reference |

| Choline chloride | p-Toluenesulfonic acid | 1:1.5 | rsc.org |

| Choline chloride | Urea | 1:2 | mdpi.com |

| Choline chloride | Lactic acid | 1:2 | mdpi.com |

| Choline chloride | Glycerol | 1:2 | mdpi.com |

| 2,3-Dihydroxypropyl-1-triethylammonium chloride | Lactic acid | 1:2 | mdpi.com |

Sustainable Feedstocks and Bio-Derived Precursors

The transition towards a bio-based economy necessitates the use of sustainable feedstocks for chemical synthesis. The production of this compound can be made more sustainable by utilizing bio-derived precursors for both of its key components: dodecanol and p-toluenesulfonic acid.

Dodecanol, a fatty alcohol, can be industrially produced from renewable resources such as palm kernel oil or coconut oil. atamanchemicals.com The process typically involves the hydrogenation of fatty acids or their methyl esters derived from these vegetable oils. atamanchemicals.comgloballcadataaccess.org Coconut oil, in particular, is a rich source of lauric acid (C12), which can be converted to dodecanol. iosrjournals.org The use of bio-derived dodecanol from such sources significantly reduces the carbon footprint of this compound production compared to traditional petrochemical routes.

The aromatic component, p-toluenesulfonic acid, can also be sourced from bio-based materials. Lignocellulosic biomass, which is the most abundant form of biomass, is composed of cellulose, hemicellulose, and lignin. researchgate.netmdpi.com Lignin is an aromatic polymer and a promising renewable source for the production of aromatic chemicals. researchgate.netmdpi.com Through various fractionation and conversion processes, such as treatment with p-toluenesulfonic acid itself, lignocellulosic biomass can be broken down to yield valuable platform chemicals, including aromatic compounds that can serve as precursors for the synthesis of p-toluenesulfonic acid. researchgate.netnih.govacs.org

The integration of these bio-derived feedstocks into the synthesis of this compound represents a significant step towards a more sustainable chemical industry, aligning with the principles of circular economy and responsible resource management.

Table 2: Potential Bio-Derived Precursors for this compound Synthesis

| Component | Bio-Derived Source | Conversion Process | Reference |

| Dodecanol | Coconut oil, Palm kernel oil | Hydrogenation of fatty acids/esters | atamanchemicals.comgloballcadataaccess.org |

| p-Toluenesulfonic acid | Lignocellulosic biomass (e.g., poplar, rice straw) | Fractionation and chemical conversion of lignin | researchgate.netnih.govacs.org |

Catalytic System Recyclability and Efficiency

An important aspect of sustainable chemical synthesis is the development of efficient and recyclable catalytic systems. In the context of producing this compound through the esterification of dodecanol with p-toluenesulfonic acid, the focus has been on heterogeneous acid catalysts that can be easily separated from the reaction mixture and reused.

One promising approach involves the use of solid acid catalysts where p-toluenesulfonic acid (PTSA) is supported on a solid matrix. For instance, PTSA supported on UiO-66(Zr), a type of metal-organic framework, has been shown to be an effective and recyclable catalyst for the esterification of fatty acids. rsc.orgmdpi.com These catalysts exhibit high stability and can be reused for multiple cycles without a significant loss in activity. mdpi.com Similarly, silica-supported sulfuric acid and perchloric acid have also been demonstrated as efficient and reusable heterogeneous catalysts for various organic syntheses. researchgate.netresearchgate.net

While direct data on the recyclability of catalysts for the synthesis of this compound is limited, the results from studies on the esterification of other long-chain fatty acids provide a strong indication of the potential for developing highly efficient and recyclable catalytic systems for this reaction. csic.es

Table 3: Recyclability of a Solid Acid Catalyst (MSA/UiO-66) in the Esterification of Palmitic Acid with n-Butanol

| Reuse Cycle | Esterification Conversion (%) | Reference |

| 1 | 99.2 | mdpi.com |

| 2 | 98.5 | mdpi.com |

| 3 | 97.8 | mdpi.com |

| 4 | 97.1 | mdpi.com |

| 5 | 96.5 | mdpi.com |

| 6 | 95.8 | mdpi.com |

| 7 | 95.1 | mdpi.com |

| 8 | 94.2 | mdpi.com |

| 9 | 93.1 | mdpi.com |

Scalable Synthetic Approaches for this compound Analogues

The development of scalable synthetic methods is crucial for the industrial production of this compound and its analogues. Continuous flow chemistry has emerged as a powerful technology for the safe and efficient large-scale synthesis of various chemical compounds. cjps.orgrsc.orgrsc.org Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.com

The synthesis of aryl sulfonyl chlorides, which are precursors to sulfonate esters, has been successfully demonstrated in continuous flow reactors. mdpi.com This approach allows for the production of multi-hundred-gram quantities of these compounds with improved process consistency and spacetime yield. mdpi.com The principles of continuous flow can be applied to the esterification step as well, enabling the scalable production of long-chain alkyl arenesulfonates like this compound. The use of fixed-bed reactors with solid acid catalysts is particularly well-suited for continuous flow processes, as it allows for the continuous conversion of reactants to products with easy separation of the catalyst. csic.es

For the synthesis of analogues of this compound, which may involve functionalized starting materials, the versatility of continuous flow systems is a significant advantage. These systems can be readily adapted to accommodate different substrates and reaction conditions, facilitating the production of a library of analogues for various applications. While the direct application of continuous flow synthesis for this compound analogues is an area of ongoing research, the successful implementation of this technology for a wide range of organic transformations suggests its high potential for this class of compounds. cjps.orgthalesnano.com

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Scale | Laboratory to pilot | Laboratory to industrial | mdpi.com |

| Safety | Potential for thermal runaway, gas evolution | Improved heat dissipation, controlled gas handling | mdpi.com |

| Control | Manual or semi-automated | Fully automated with real-time monitoring | mdpi.com |

| Spacetime Yield | Lower | Significantly higher | mdpi.com |

| Scalability | Challenging | More straightforward | cjps.orgrsc.org |

Mechanistic Investigations of Dodecyl 4 Methylbenzenesulfonate Reactivity

Nucleophilic Substitution Reactions Involving the Sulfonate Leaving Group

The reactivity of dodecyl 4-methylbenzenesulfonate (B104242) in nucleophilic substitution reactions is largely governed by the nature of the 4-methylbenzenesulfonate (tosylate) group. This group is an excellent leaving group because its negative charge is effectively delocalized and stabilized by resonance across the sulfonate group's oxygen atoms and the aromatic ring. This stability makes the C-O bond susceptible to cleavage when attacked by a nucleophile.

Sulfonate esters are valuable synthetic precursors due to the stability of the sulfonate moiety, which also makes them effective protecting groups. researchgate.net The general mechanism for nucleophilic substitution can proceed through either an SN1 or SN2 pathway, depending on the substrate structure, nucleophile, solvent, and temperature. In the case of dodecyl 4-methylbenzenesulfonate, a primary alkyl sulfonate, the SN2 mechanism is generally favored. In this pathway, the nucleophile attacks the carbon atom bonded to the oxygen of the sulfonate group, leading to a backside attack and inversion of stereochemistry in a single, concerted step.

While many substitution reactions involve aromatic halides, the sulfonic acid functional group on an electron-deficient benzene (B151609) ring has also been shown to undergo ipso-nucleophilic substitution, demonstrating the group's capacity to act as a leaving group in various contexts. nih.gov The solvolysis of sulfonate esters, where the solvent acts as the nucleophile, is a common degradation pathway and represents a specific type of nucleophilic substitution reaction. researchgate.netenovatia.com

Hydrolytic Stability and Degradation Pathways of this compound

This compound is reported to be stable under normal temperatures and pressures. guidechem.com However, its long-term stability, particularly in aqueous environments, is influenced by hydrolysis. Hydrolysis is a significant degradation pathway for sulfonate esters. enovatia.com The presence of water leads to the solvolytic breakdown of the ester into dodecanol (B89629) and p-toluenesulfonic acid. enovatia.com The rate of this hydrolysis is suppressed in the presence of even a slight excess of base, which neutralizes the acidic components that can catalyze the reaction. researchgate.netenovatia.com

In addition to chemical hydrolysis, biodegradability is a key factor in the environmental fate of this compound, which belongs to the class of linear alkylbenzene sulfonates (LAS). The biodegradation of LAS typically initiates at the terminus of the alkyl chain through omega-oxidation, followed by sequential cleavage of two-carbon fragments via beta-oxidation. researchgate.net This process results in shorter-chain intermediates that are subsequently degraded through the oxidative removal of the aromatic ring and cleavage of the sulfonate group. researchgate.net Studies have also shown that the sulfonate group of dodecyl benzene sulfonate can be microbially attacked and metabolized, provided another energy source is available. nih.gov

| Factor | Impact on Stability | Mechanism |

| Water | Decreases stability | Acts as a nucleophile in hydrolytic degradation. enovatia.com |

| Excess Base | Increases stability | Neutralizes sulfonic acid, preventing acid-catalyzed hydrolysis. researchgate.netenovatia.com |

| Microorganisms | Decreases stability | Facilitates biodegradation via ω- and β-oxidation of the alkyl chain and cleavage of the sulfonate group. researchgate.netnih.gov |

Transesterification and Esterification Equilibria

Esterification: this compound is synthesized via an esterification reaction. The common laboratory method involves the reaction of p-toluenesulfonyl chloride with 1-dodecanol. guidechem.com This reaction is typically carried out in the presence of a base like pyridine, which neutralizes the hydrochloric acid byproduct. guidechem.com Mechanistic studies reveal that the formation of sulfonate esters is highly dependent on the reaction conditions. An extreme set of conditions, including high concentrations of both the sulfonic acid and the alcohol with very little water, is required to drive the equilibrium toward ester formation. researchgate.net The reaction is understood to proceed through the protonation of the alcohol by a strong acid, making it more susceptible to attack by the sulfonate anion. enovatia.com

Transesterification: Transesterification is a process where the dodecyl group of the ester is exchanged with the alkyl group of another alcohol. While specific studies on the transesterification of this compound are limited, the reactivity of structurally similar compounds provides significant insight. The related compound, 4-dodecylbenzenesulfonic acid (DBSA), has been effectively used as a catalyst for both the esterification of free fatty acids and the transesterification of oils to produce biodiesel. researchgate.net The unique structure of DBSA, with both a hydrophilic sulfonic acid group and a hydrophobic alkyl chain, allows it to act efficiently at the oil-alcohol interface. researchgate.net This suggests that this compound could participate in similar transesterification equilibria under appropriate catalytic conditions.

| Reaction | Reactants | Catalyst/Conditions | Product |

| Esterification | p-Toluenesulfonyl chloride, 1-Dodecanol | Pyridine, <20°C guidechem.com | This compound |

| Transesterification (Catalyzed by related DBSA) | Chlorella sp. oil, Methanol | 4-dodecylbenzenesulfonic acid (11 wt%), 373.15 K researchgate.net | Biodiesel (Fatty Acid Methyl Esters) |

Elimination Reactions and Olefin Formation Pathways

In addition to substitution reactions, alkyl sulfonates are known to undergo elimination reactions to form alkenes (olefins). The tosylate group is an excellent leaving group for elimination reactions (E1 and E2) because of its stability as an anion. youtube.com In an elimination reaction involving this compound, a proton is abstracted from the carbon adjacent to the carbon bearing the tosylate group (the beta-carbon), and the tosylate group is simultaneously or sequentially eliminated. This process results in the formation of a pi bond, yielding an alkene.

The primary substrate, this compound, can undergo elimination via the E2 mechanism, which is favored by a strong, sterically hindered base. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com In this case, the elimination would primarily yield 1-dodecene (B91753). However, the use of a bulky base could favor the formation of the Hofmann (anti-Zaitsev) product, though for a terminal leaving group like this, 1-dodecene is the only possible product from beta-elimination. This elimination pathway is a competing reaction to nucleophilic substitution, and the ratio of products depends heavily on the reaction conditions, such as the nature of the base/nucleophile and the temperature.

Discrepancies and Unresolved Mechanistic Aspects in Sulfonate Ester Chemistry

Despite extensive research, certain mechanistic details of sulfonate ester reactivity remain a subject of debate. A significant area of discussion is the precise mechanism of alkaline hydrolysis. acs.org Two primary pathways have been proposed and supported by various experimental and theoretical studies:

Stepwise Addition-Elimination Mechanism: This pathway involves the nucleophilic attack on the sulfur atom to form a transient, pentacoordinate intermediate (a sulfurane). This intermediate then collapses, expelling the leaving group. Evidence for this mechanism includes analyses suggesting the rate-limiting step is the formation of this pentavalent species. acs.org

Concerted Mechanism: This pathway involves a single transition state where the nucleophile attacks the sulfur atom and the leaving group departs simultaneously, without the formation of a stable intermediate. acs.org

Recent studies on the hydrolysis of a series of benzene arylsulfonates presented a nonlinear Brønsted plot. This nonlinearity was interpreted as a mechanistic shift from a stepwise process for poorer leaving groups to a fully concerted mechanism for good leaving groups. acs.org Theoretical calculations have provided support for this interpretation, showing that a pentavalent intermediate is only stable with poorer leaving groups. acs.org These findings highlight that the mechanism of sulfonate ester reactions can be highly dependent on the specific substrate and reaction conditions, and unifying the mechanistic picture remains a challenge in physical organic chemistry. acs.orgeurjchem.com

Applications in Advanced Organic Synthesis and Chemical Transformations

Dodecyl 4-methylbenzenesulfonate (B104242) as a Key Synthetic Intermediate

Dodecyl 4-methylbenzenesulfonate serves as a crucial building block in organic synthesis. It is typically prepared through the reaction of p-toluenesulfonyl chloride and dodecanol (B89629), often in the presence of a base like pyridine. This straightforward synthesis makes it a readily accessible intermediate for a variety of chemical transformations. Its utility as an intermediate stems from the presence of the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of the dodecyl group into a wide range of molecules.

The compound is described as white low melting crystals, soluble in alcohol and petroleum ether, but insoluble in water.

| Property | Value |

| Molecular Formula | C19H32O3S |

| Molar Mass | 340.52 g/mol |

| Appearance | White crystals or liquid |

| Melting Point | 28-31.5°C |

| Boiling Point | 446.4°C at 760 mmHg |

| Density | 1.015 g/cm³ |

| Table 1: Physicochemical Properties of this compound. |

Functionalization and Derivatization Strategies Utilizing this compound

The reactivity of the tosylate group in this compound allows for a variety of functionalization and derivatization strategies. As a potent alkylating agent, it can be used to introduce the twelve-carbon dodecyl chain onto various nucleophiles, including amines, alcohols, and thiols. This process is fundamental in modifying the properties of molecules, for instance, to enhance their lipophilicity, which can be crucial for applications in materials science and medicinal chemistry.

Role in Complex Molecule Construction (e.g., Alkylidenecyclopropanes)

While direct evidence for the specific use of this compound in the synthesis of alkylidenecyclopropanes is not prevalent in the provided search results, its role as an alkylating agent is fundamental to the construction of complex molecular architectures. The introduction of long alkyl chains can be a key step in the synthesis of precursors for complex cyclic systems. For instance, in the synthesis of natural products, the attachment of a long lipophilic chain can be a critical step. nih.gov

Catalytic Roles of this compound Derivatives

Derivatives of this compound, particularly dodecylbenzenesulfonic acid (DBSA), have emerged as highly effective catalysts in a variety of organic reactions.

Acid Catalysis in Organic Reactions (e.g., Acetal/Ketal Formation, Deprotection)

Dodecylbenzenesulfonic acid (DBSA) is a powerful Brønsted acid catalyst. scielo.br Its utility is demonstrated in reactions such as the formation of 1,1-diacetates (acylals) from aldehydes under solvent-free conditions. researchgate.net This reaction is characterized by its mild conditions, high yields, and short reaction times. researchgate.net The catalytic activity of DBSA is attributed to its ability to act as a proton donor, facilitating key steps in the reaction mechanism.

Catalysis in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, are a cornerstone of modern drug discovery and diversity-oriented synthesis. rsc.orgbeilstein-journals.org DBSA has proven to be an exceptional catalyst for such reactions. scielo.br For example, it has been successfully employed in the synthesis of 4H-pyran derivatives through a three-component condensation. scielo.br In this context, DBSA exhibits a dual role: it acts as a Brønsted acid to catalyze the reaction and as a surfactant to form a microemulsion, which enhances the reaction rate by increasing the interfacial area between reactants. scielo.br This dual functionality makes DBSA an environmentally friendly and efficient catalyst for the synthesis of complex heterocyclic structures. scielo.br

Precursors for Specialized Chemical Compounds (e.g., Dyes, Pharmaceutical Intermediates)

This compound and its derivatives serve as important precursors in the synthesis of various specialized chemical compounds.

The introduction of the dodecyl group via this compound can be a key step in modifying the properties of dye molecules, such as their solubility and light-fastness.

Dodecyl 4 Methylbenzenesulfonate in Advanced Materials Science and Engineering

Surface Activity and Surfactant Properties of Dodecyl 4-methylbenzenesulfonate (B104242)

The efficacy of Dodecyl 4-methylbenzenesulfonate in materials science is rooted in its behavior at interfaces and its ability to act as a surfactant.

This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. The "dodecyl" group forms the long, hydrophobic hydrocarbon tail, while the "4-methylbenzenesulfonate" group constitutes the hydrophilic head. This dual nature drives its self-assembly in solutions.

In aqueous environments, these molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water. Above a specific concentration, known as the critical micelle concentration (CMC), they form spherical aggregates called micelles. rsc.org In these structures, the hydrophobic tails are sequestered in the core, and the hydrophilic heads form an outer shell that interfaces with the surrounding water.

Research on the closely related compound 4-dodecylbenzene sulfonic acid (DBSA) provides insight into these dynamics. Studies have shown that increasing the concentration of DBSA can lead to a transition from micelles to more complex vesicular structures. rsc.org This behavior is governed by specific concentration thresholds. rsc.org The stability of these aggregates is significantly influenced by hydrogen bonding and the arrangement of the alkyl chains within the structure. rsc.org

Table of Aggregation Properties for 4-dodecylbenzene sulfonic acid (DBSA)

| Parameter | Value |

|---|---|

| Critical Micelle Concentration (CMC) | ~0.53 mM |

| Critical Vesicle Concentration (CVC) | ~2.14 mM |

| Vesicle Structure | Unilamellar |

| Approximate Vesicle Size | ~80 nm |

Data from a study on the related compound 4-dodecylbenzene sulfonic acid, illustrating typical surfactant aggregation behavior. rsc.org

The primary function of a surfactant in this context is to stabilize mixtures of immiscible liquids, such as oil and water, by forming emulsions. aps.org this compound achieves this by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the droplets of the dispersed phase, thus preventing them from coalescing. aps.org

The stability of these emulsions is a critical factor and depends on parameters like the surfactant's chemical potential and the osmotic pressure of the system. aps.org The effectiveness of a surfactant as a stabilizing agent is directly related to its ability to form robust interfacial layers. For instance, studies on other surfactant-stabilized systems have identified the formation of lamellar liquid crystalline phases at the interface, which contribute significantly to the long-term stability of the emulsion. nih.gov These colloidal structures are essential for creating suitable vehicles for various applications. nih.gov

When introduced into polymer solutions, surfactants like this compound can form complex structures that are crucial for creating advanced materials. The interaction between the surfactant and the polymer is multifaceted and depends on the nature of both components.

Research using the similar anionic surfactant sodium dodecyl sulfate (B86663) (SDS) has detailed these interactions at interfaces. rsc.org The process can occur in several stages:

Initial adsorption of individual surfactant molecules onto the polymer-coated surface. rsc.org

Formation of near-neutral polymer-surfactant complexes as surfactant concentration increases. rsc.org

Adsorption of larger polymer-surfactant aggregates that possess a well-defined internal structure. rsc.org

These interactions can be tuned to control the properties of the resulting material. For example, in mixtures with certain biosurfactants, a transition from a lamellar structure to a micellar phase can be observed as the concentration of the synthetic surfactant is increased. nih.gov

Functional Materials Development and Incorporation

The self-assembling properties of this compound are leveraged for the bottom-up construction of functional materials.

The ability of this compound to self-assemble into ordered structures is fundamental to its integration into functional material systems. nih.gov These surfactant molecules can be used to create highly organized molecular layers on various substrates. For example, studies on SDS have shown that upon solvent removal, the surfactant can form a range of morphologies on surfaces like graphite (B72142) and mica, including hemicylindrical micelles and lamellar bilayers. nih.gov

This directed self-assembly allows for the modification of surface properties and the creation of nanostructured materials. nih.gov The precise control over synthesis and the self-assembly process enables the engineering of materials with specific, tailored functionalities for advanced applications. nih.gov

This compound serves as an organic synthesis intermediate, acting as a building block or a template for new materials. In a process known as template-directed synthesis, the self-assembled micellar or vesicular structures formed by the surfactant act as a scaffold.

Other materials can be formed around this surfactant template. Once the new material is synthesized, the surfactant precursor can be removed (for example, through washing or heating), leaving behind a material with a structure, such as pores or channels, that is a negative replica of the original self-assembled surfactant aggregate. This method allows for the creation of novel materials with precisely tailored properties, such as high surface area or controlled pore sizes, which are determined by the initial surfactant structure. The development of machine learning models to predict the physical properties of surfactant solutions based on molecular structure further enhances the ability to design these precursors for specific material outcomes. rsc.org

Role in Polymer Chemistry and Advanced Polymer Architectures

This compound plays a significant role in the synthesis and design of complex polymeric structures. Its unique chemical properties enable its use in various controlled polymerization techniques and in the formation of sophisticated polymer assemblies.

Dual Initiator for Controlled Polymerization Techniques (RAFT, CROP)

While direct evidence for this compound as a dual initiator for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Cationic Ring-Opening Polymerization (CROP) is not extensively documented in the provided search results, the fundamental chemistry of its components suggests potential applicability. The tosylate group is a well-known initiator for cationic polymerizations, and the dodecyl chain could be functionalized to incorporate a RAFT agent. This dual functionality would allow for the synthesis of block copolymers, where one block is formed via CROP and the other via RAFT, leading to novel materials with tailored properties.

Supramolecular Polymer Assemblies

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding and host-guest interactions, which allow for reversible assembly and disassembly. nih.gov This reversibility imparts unique properties like healability and stimuli-responsiveness. nih.gov Peptide amphiphiles, for instance, can self-assemble into supramolecular structures in aqueous environments, driven by noncovalent interactions. beilstein-journals.org The design of these building blocks is crucial for directing the equilibrium towards the formation of polymeric nano-scaled assemblies. beilstein-journals.org The resulting supramolecular polymers can exhibit enhanced biological performance, such as increased antibacterial activity. tue.nlresearchgate.net

The incorporation of molecules like this compound into such systems can influence the self-assembly process. The long dodecyl chain can participate in hydrophobic interactions, a key driving force for the formation of micelles and other aggregates in aqueous solutions. The sulfonate headgroup can engage in electrostatic interactions, further guiding the architecture of the resulting supramolecular polymer. This allows for the engineering of complex and functional materials.

Table 1: Examples of Supramolecular Polymer Systems

| Monomer Type | Driving Interactions | Resulting Architecture | Potential Applications |

| Peptide Amphiphiles | Hydrogen bonding, hydrophobic interactions | Nanofibers, nanorods | Antimicrobials, drug delivery |

| Metallosupramolecular Polymers | Metal-ligand coordination | Cross-linked networks | Healable materials, tough plastics |

| Ureido-pyrimidinone (UPy) modified molecules | Quadruple hydrogen bonding | Fibrous or rod-like nanostructures | Antibacterial coatings, tissue engineering |

Polymer-Supported Catalysts

The immobilization of homogeneous catalysts onto polymeric supports offers several advantages, including ease of separation and catalyst recycling. The structure of this compound lends itself to this application. The dodecyl chain can be incorporated into a polymer backbone, while the tosylate group can be either a catalytic site itself or a precursor for attaching other catalytic moieties.

For instance, the sulfonate group can act as a solid acid catalyst for various organic transformations. By anchoring this group to a polymer support via the dodecyl chain, a heterogeneous catalyst system can be created. This approach is beneficial for creating environmentally friendly and economically viable chemical processes.

Interfacial Phenomena and Adsorption Studies

The amphiphilic nature of this compound, possessing both a long hydrophobic tail and a polar sulfonate headgroup, makes it highly active at interfaces. This property is central to its role in various applications, including corrosion inhibition and surface modification.

Adsorption Mechanisms on Solid Surfaces

The adsorption of surfactants like this compound onto solid surfaces is a complex process governed by various factors, including the nature of the surface, the surfactant concentration, and the properties of the surrounding medium. The dodecyl chain facilitates adsorption on hydrophobic surfaces through van der Waals interactions. On charged surfaces, electrostatic interactions between the sulfonate headgroup and the surface charge play a crucial role.

Studies on similar surfactants, such as sodium dodecyl sulfate (SDS), have shown that adsorption can proceed through different mechanisms. sphinxsai.com At low concentrations, individual surfactant molecules may adsorb. As the concentration increases, they can form aggregates, such as hemimicelles or admicelles, on the surface. sphinxsai.com The presence of polymers can further influence this adsorption behavior, leading to the formation of polymer-surfactant complexes at the interface. rsc.org Neutron reflectivity measurements have been used to determine the detailed structure of these interfacial layers. rsc.org

Table 2: Factors Influencing Surfactant Adsorption

| Factor | Influence on Adsorption |

| Surface Hydrophobicity | Increased hydrophobicity generally leads to stronger adsorption of the hydrophobic tail. |

| Surface Charge | The charge of the surface dictates the role of electrostatic interactions with the surfactant headgroup. |

| Surfactant Concentration | Affects the formation of surface aggregates like micelles. |

| Presence of Polymers | Can lead to the formation of polymer-surfactant complexes at the interface. |

| pH of the Medium | Can alter the surface charge and the ionization state of the surfactant. sphinxsai.com |

Corrosion Inhibition Mechanisms of this compound Derivatives

Derivatives of this compound have shown promise as corrosion inhibitors for various metals and alloys. researchgate.net The inhibition mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

The efficiency of these inhibitors depends on their chemical structure. The presence of heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings and π-electrons, can significantly enhance their inhibitory action. nih.govnih.gov These features facilitate strong adsorption onto the metal surface through the sharing of electrons.

Quantum chemical calculations are often employed to understand the inhibition mechanism at a molecular level. nih.govresearchgate.net These studies can predict the efficiency of an inhibitor by calculating parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate and accept electrons, respectively. nih.gov The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

Applications in Advanced Displays (e.g., Electrowetting Displays)

The field of advanced displays is continually seeking materials that can enhance performance, reduce power consumption, and improve manufacturing efficiency. Electrowetting displays (EWDs) represent a significant area of innovation, relying on the electrical modulation of a fluid interface to create visual states. The performance of these devices is intrinsically linked to the physicochemical properties of the materials used at the oil-water-insulator interface. This compound, as an anionic surfactant, possesses fundamental characteristics that make it a candidate for investigation in such advanced applications.

Electrowetting is a phenomenon where an applied electric field modifies the wetting properties of a conductive liquid on a dielectric surface. matrix-fine-chemicals.comwikipedia.org In a typical EWD pixel, a droplet of colored oil is situated between a transparent electrode and a water layer. researchgate.net By applying a voltage, the interfacial tension between the water and the dielectric-coated electrode is altered, causing the water to displace the oil and change the pixel's appearance from colored to transparent. researchgate.netresearchgate.net

The efficiency of this switching process is heavily dependent on the interfacial tension between the oil and water phases. This is where surfactants play a critical role. Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. researchgate.net When introduced into an oil-water system, they naturally migrate to the interface, lowering the interfacial tension. researchgate.net This reduction in tension means that less energy, and therefore a lower voltage, is required to move the oil and switch the pixel. researchgate.net

This compound is a classic example of an anionic surfactant. Its molecular structure consists of a long, 12-carbon dodecyl chain (the hydrophobic tail) and a polar 4-methylbenzenesulfonate group (the hydrophilic head). This structure is highly effective at orienting at an oil-water interface. Research into EWDs has shown that the addition of surfactants significantly impacts the electro-optic behavior, with the required driving voltage decreasing as the oil/water interfacial tension is reduced. researchgate.net While specific studies extensively detailing this compound in EWDs are not widely published, its properties align with the requirements for surfactants in this technology.

Ionic surfactants, in particular, are known to influence the electrical double layer at the electrode-electrolyte interface, which can affect the electrowetting response and device stability. nih.govnih.gov Studies have noted that surfactants with long alkane chains can enhance the resistance to dielectric failure in low-voltage electrowetting devices. researchgate.net The dodecyl chain of this compound fits this description, suggesting it could contribute to robust device performance.

The table below summarizes key physicochemical properties of this compound relevant to its function as a surfactant in material science applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| CAS Number | 10157-76-3 | guidechem.com |

| Molecular Formula | C₁₉H₃₂O₃S | matrix-fine-chemicals.com |

| Molecular Weight | 340.52 g/mol | matrix-fine-chemicals.com |

| Appearance | White, low-melting crystals or liquid | guidechem.com |

| Melting Point | 28-31.5 °C | |

| Solubility | Insoluble in water; Soluble in alcohol and petroleum ether | |

| Classification | Anionic Surfactant | guidechem.comalfa-chemistry.com |

The general research findings on the effects of surfactants in electrowetting systems provide a clear indication of the potential role for molecules like this compound.

| Research Finding | Impact on Electrowetting Display Performance | Source(s) |

| Interfacial Tension Reduction | Lowers the driving voltage required to switch pixels, making the display more energy-efficient. | researchgate.net |

| Surfactant Concentration | Electro-optic performance is highly dependent on concentration up to the Critical Micelle Concentration (CMC). | researchgate.netresearchgate.net |

| Adsorption at Interface | Surfactant molecules adsorb at the oil/water and solid/liquid interfaces, modifying the local electric field and wetting properties. | researchgate.netcecri.res.in |

| Ionic Nature | Anionic surfactants can modulate the electrical double-layer structure, influencing charge density and electro-hydrodynamic behavior. | nih.govescholarship.org |

| Hydrophobic Chain Length | Longer alkane chains can improve resistance to dielectric failure, enhancing device lifetime. | researchgate.net |

Computational and Theoretical Chemistry Insights into Dodecyl 4 Methylbenzenesulfonate

Molecular Modeling and Simulation of Structure and Conformation

Molecular modeling and simulation are instrumental in elucidating the three-dimensional structure and conformational dynamics of Dodecyl 4-methylbenzenesulfonate (B104242). Due to its amphiphilic nature, with a long hydrophobic dodecyl chain and a polar p-toluenesulfonate headgroup, this molecule exhibits complex behavior in different environments.

Molecular dynamics (MD) simulations of analogous linear alkylbenzene sulfonates (LAS) reveal that the conformation of the alkyl chain is highly flexible. nih.govnih.gov In aqueous solutions, the dodecyl tail tends to adopt a coiled or folded conformation to minimize its contact with water molecules. At interfaces, such as the air-water interface, the molecule orients with the hydrophilic sulfonate headgroup in the water phase and the hydrophobic tail extending into the air. nih.govpku.edu.cn The tilt angle of the alkyl tail with respect to the interface normal is influenced by the length of the chain and the degree of branching. nih.gov

Simulations of sodium dodecylbenzene (B1670861) sulfonate (SDBS), a close structural relative, show that in micellar aggregates, the dodecyl chains are tightly packed in the hydrophobic core. rsc.org The conformation of individual surfactant molecules within the micelle is dynamic, with the alkyl chains constantly undergoing conformational changes. These simulations provide a detailed picture of the molecule's spatial arrangement, which is crucial for understanding its surfactant properties. For instance, studies on the interaction of hen egg white lysozyme (B549824) with SDBS have shown that low concentrations of the surfactant can induce changes in the protein's secondary structure, leading to aggregation. nih.gov

Table 1: Simulated Conformational Properties of a Linear Alkylbenzene Sulfonate (LAS) Monolayer at the Water/Air Interface

| Property | Value/Observation | Reference |

| Orientation | Sulfonate headgroups in water, alkyl tails in air | nih.gov |

| Alkyl Chain Conformation | Flexible, dynamic coiling and folding | nih.gov |

| Average Surface Area per Molecule | ~61 Ų | nih.gov |

| Influence of Tail Length | Longer tails lead to less solubility and a greater preference for the interface. | nih.gov |

This table is generated based on data from simulations of structurally similar linear alkylbenzene sulfonates.

Prediction of Reactivity and Stability of Dodecyl 4-methylbenzenesulfonate Derivatives

Computational methods are pivotal in predicting the reactivity and stability of this compound and its derivatives. The reactivity is largely dictated by the electrophilic nature of the sulfonate ester group. nih.govresearchgate.net Sulfonate esters are known to be potent electrophiles, making them susceptible to nucleophilic attack. nih.govresearchgate.net

Studies on the hydrolysis of sulfonate esters have employed computational chemistry to investigate the reaction mechanisms. acs.orgnih.govrsc.org These studies suggest that the hydrolysis can proceed through either a concerted or a stepwise mechanism, involving a pentavalent intermediate, depending on the nature of the leaving group and the nucleophile. acs.orgnih.govrsc.org For aryl benzenesulfonates, computational evidence supports a two-step mechanism in alkaline hydrolysis. nih.govrsc.org

The stability of sulfonate esters can be tuned by modifying the structure of the alcohol or the sulfonic acid. nih.govnih.gov For instance, sterically hindered protecting groups on the sulfonic acid can enhance stability against nucleophilic attack. nih.gov Computational studies can predict the effect of such modifications on the stability of the ester bond. The stability of various sulfonate esters under different conditions (acidic, basic, nucleophilic) has been systematically evaluated, providing a guide for their use as protecting groups in organic synthesis. nih.govnih.gov

Table 2: Predicted Reactivity and Stability Characteristics of Sulfonate Esters

| Condition | Predicted Reactivity/Stability | Reference |

| Nucleophilic Attack | Sulfonate esters are generally susceptible to nucleophilic attack. | nih.govresearchgate.net |

| Alkaline Hydrolysis | Can proceed via a two-step mechanism with a pentavalent intermediate. | nih.govrsc.org |

| Acidic Conditions | Stability varies; some esters are labile while others are stable. | nih.gov |

| Steric Hindrance | Increased steric hindrance around the sulfonate group enhances stability. | nih.gov |

This table is based on computational and experimental studies of various sulfonate esters.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property. For analogs of this compound, QSAR studies are particularly useful for predicting properties like toxicity and biodegradability. nih.govresearchgate.netnih.govnih.gov

QSAR studies on linear alkylbenzene sulfonates (LAS) have successfully developed models to predict their acute aquatic toxicity. researchgate.netnih.gov These models often use the logarithm of the octanol-water partition coefficient (log P) as a key descriptor, which relates to the hydrophobicity of the molecule. nih.gov High-quality QSARs have been established for various aquatic organisms, demonstrating a strong correlation between the alkyl chain length and toxicity. researchgate.netnih.gov

Furthermore, QSAR models have been applied to predict the biodegradation rates of LAS isomers. nih.gov These models use structural descriptors that account for the carbon number of the alkyl chain and the position of the phenylsulfonate group. nih.gov Such predictive models are invaluable for assessing the environmental fate and impact of these surfactants without extensive experimental testing. numberanalytics.com

Table 3: Key Parameters in QSAR Models for Alkylbenzene Sulfonates

| Predicted Property | Key Structural Descriptor(s) | Correlation Quality (Example R²) | Reference |

| Acute Aquatic Toxicity | Log P, Alkyl Chain Length | 0.965 - 0.997 | researchgate.netnih.gov |

| Biodegradation Rate | Carbon number of alkyl chains (longer and shorter from substitution point) | - | nih.gov |

This table summarizes findings from QSAR studies on linear alkylbenzene sulfonates.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the intermolecular interactions between this compound molecules and their environment. These simulations are crucial for understanding phenomena such as micelle formation, adsorption at interfaces, and interactions with other molecules like proteins or polymers. pku.edu.cnrsc.orgnih.gov

MD simulations of sodium dodecylbenzene sulfonate (SDBS) have shown that in aqueous solution, these molecules self-assemble into micelles where the hydrophobic tails are sequestered from water in the core, and the hydrophilic headgroups form the outer corona. pku.edu.cnrsc.org The simulations reveal the specific interactions, such as van der Waals forces between the alkyl chains and electrostatic interactions between the sulfonate headgroups and counterions, that drive this self-assembly process. pku.edu.cn

Simulations have also been used to study the adsorption of these surfactants onto surfaces, such as silica (B1680970). pku.edu.cn These studies show that the surfactant molecules can form a layer on the surface through interactions between the hydrophobic chain and the surface. pku.edu.cn Furthermore, MD simulations can elucidate the interactions with other molecules. For example, the interaction of dodecyl sulfate (B86663) with polystyrene sulfonate has been shown to be tunable, which has implications for applications in detergency. nih.gov Theoretical studies on benzopyrans have also highlighted the importance of unconventional hydrogen bonds in stabilizing crystal lattices. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reaction pathways of this compound. nih.govnih.gov These calculations can determine properties like orbital energies, charge distributions, and the energies of transition states in chemical reactions.

Studies on p-toluenesulfonic acid and its anion, which constitute the headgroup of the molecule, have been performed using DFT. nih.gov These calculations help in understanding the distribution of electron density, with the sulfonate group being a region of high negative electrostatic potential, making it a likely site for electrophilic attack. chemijournal.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand charge transfer within the molecule and its reactivity. chemijournal.com

Quantum chemical calculations have also been instrumental in elucidating the mechanism of sulfonation reactions and the hydrolysis of sulfonate esters. acs.orgnih.govrsc.orgnih.gov For the sulfonation of toluene, molecular modeling suggests the formation of a pi-complex followed by rearrangement to a Wheland intermediate. nih.gov For hydrolysis, calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates, thus providing a detailed, atomistic picture of the reaction pathway. acs.orgnih.govrsc.org

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the structural integrity and purity of dodecyl 4-methylbenzenesulfonate (B104242). Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are two of the most powerful and commonly utilized methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For dodecyl 4-methylbenzenesulfonate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the presence and connectivity of its constituent parts: the dodecyl chain, the aromatic ring, and the sulfonate group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (around 7-8 ppm). The protons of the methylene (B1212753) group adjacent to the sulfonate oxygen (–CH₂–O–) are also shifted downfield due to the electron-withdrawing effect of the sulfonate group. The numerous methylene groups of the long dodecyl chain produce a large, complex signal in the aliphatic region (around 1.2-1.4 ppm), while the terminal methyl group of the dodecyl chain and the methyl group on the benzene ring each give rise to a distinct singlet or triplet signal, respectively. organicchemistrydata.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. organicchemistrydata.org The carbon atoms of the aromatic ring appear in the range of approximately 125-145 ppm. rsc.org The carbon of the methyl group attached to the benzene ring has a characteristic chemical shift around 21 ppm. rsc.org The carbons of the dodecyl chain are observed in the upfield region, with the carbon atom attached to the oxygen of the sulfonate group appearing at a lower field compared to the other methylene carbons. chemicalbook.comscilit.com

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound and related structures.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.08 - 7.70 | 128.5 - 145.3 |

| Methylene Protons (-CH₂-O-) | ~4.0 | ~68.0 |

| Dodecyl Chain Methylene Protons | ~1.2-1.6 | ~22.0 - 32.0 |

| Dodecyl Chain Terminal Methyl Protons | ~0.8-0.9 | ~14.0 |

| Aromatic Methyl Protons | ~2.4 | ~21.7 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net Key vibrational bands include:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃) are typically observed in the regions of 1350-1340 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The presence of a strong band around 1124 cm⁻¹ can be attributed to a combination of the benzene ring breathing vibration and the SO₃ stretching mode. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the dodecyl chain are observed below 3000 cm⁻¹, typically around 2925 cm⁻¹ and 2852 cm⁻¹. researchgate.net

C=C Stretching: Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region.

S-O Stretching: A strong band around 1033 cm⁻¹ is assigned to the symmetric stretching vibrations of the S-O group. researchgate.net

The table below highlights the significant FTIR absorption bands for this compound.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| Asymmetric S=O Stretch | 1350 - 1340 |

| Symmetric S=O Stretch | 1170 - 1150 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2925, 2852 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Symmetric S-O Stretch | ~1033 |

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are indispensable for separating this compound from complex mixtures and for providing precise mass information, which further confirms its identity and purity.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass accuracy of a high-resolution mass spectrometer. mdpi.com This method allows for the sensitive and selective quantification of this compound in various matrices. mdpi.com The high-resolution mass measurement provides a very precise mass-to-charge ratio (m/z) for the molecule, which can be used to confirm its elemental composition with a high degree of confidence. mdpi.comuni.lu Full-scan acquisitions in LC-HRMS also enable the simultaneous untargeted identification of other related compounds or impurities that may be present in the sample. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Specialized Columns (e.g., Chiralpak)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components of a mixture. sigmaaldrich.com For the analysis of specific isomers or for achieving high-purity separations, specialized HPLC columns are often employed. While this compound itself is not chiral, specialized columns like those from the Chiralpak® series can be utilized in method development for separating it from other structurally similar compounds. daicelchiral.comuvison.comhplc.eu These columns, often based on polysaccharide derivatives immobilized on a silica (B1680970) gel carrier, offer unique selectivities. uvison.comhplc.eu The choice of mobile phase, including normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions, can be optimized to achieve the desired separation. sigmaaldrich.comuvison.com The versatility of these columns allows for their use with a wide range of solvents, which can be crucial when dealing with samples of varying solubility. uvison.comchiraltech.com

Surface and Interfacial Characterization Techniques

As an amphiphilic molecule, this compound exhibits surface-active properties. Techniques that probe surface and interfacial phenomena are therefore important for understanding its behavior in various applications.

One of the primary methods for characterizing the surface activity of surfactants is tensiometry , which measures surface tension. The surface tension of an aqueous solution of this compound decreases as its concentration increases, up to a point known as the critical micelle concentration (CMC). ajbasweb.comepfl.ch Above the CMC, the surfactant molecules self-assemble into micelles in the bulk solution, and the surface tension remains relatively constant. ajbasweb.comepfl.ch

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be used to study the orientation and packing of this compound molecules at interfaces. researchgate.net By analyzing the vibrational spectra of the surfactant at an interface, information about the conformation of the alkyl chain and the interaction of the headgroup with the surrounding medium can be obtained. epfl.ch

Dynamic Light Scattering (DLS) for Colloidal Systems

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of sub-micron particles in a suspension, such as the micelles formed by surfactants. The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Research Findings on the Analogous Compound, Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS):

Studies on SDBS have utilized DLS to determine its critical micelle concentration (CMC) and to investigate the influence of additives on micelle size. The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins.

Critical Micelle Concentration (CMC): The CMC of SDBS in water at 25°C has been determined to be approximately 0.1% wt (2.87 mM) through surface tension measurements, a value that is consistent with findings from conductivity methods. researchgate.net Above this concentration, SDBS molecules aggregate to form micelles.

Effect of Salts on Micelle Size: DLS experiments have shown that the addition of inorganic salts affects the size of SDBS micelles. For instance, one study found that the decrease in the CMC of SDBS was most significant in the presence of MgCl2, indicating a strong interaction between the salt and the surfactant, which promotes micelle formation. ias.ac.in The effect of salts on micellar size and surface charge has been evaluated through DLS experiments, providing insights into the packing of surfactant molecules within the micelles. ias.ac.in

Table 1: Hydrodynamic Diameter of Sodium Dodecyl Sulfate (B86663) (SDS) Micelles Determined by DLS

Note: This data is for Sodium Dodecyl Sulfate (SDS), a related anionic surfactant, and is provided to illustrate typical DLS results for surfactant micelles. Specific DLS data for this compound was not available in the reviewed literature.

| Concentration of SDS | Identified Hydrodynamic Spheres | Diameter (nm) |

| 0.01 M | SDS dimers and two micelles with water | Not specified |

| 0.01 M with 0.01 M NaCl | Hydrodynamic spheres | 3.14 |

This table is based on findings from a study on SDS solutions. ichem.md

Surface Tension Measurement Techniques (e.g., Wilhelmy Plate)

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface or interfacial tension of liquids. kruss-scientific.comdataphysics-instruments.com It involves immersing a thin, typically platinum, plate into a liquid and measuring the force exerted on it by a tensiometer. Assuming the contact angle between the liquid and the plate is zero (complete wetting), the surface tension can be calculated directly from the measured force and the dimensions of the plate. kruss-scientific.com This static method is particularly useful for studying the change in surface tension over time. kruss-scientific.com

Research Findings on the Analogous Compound, Sodium Dodecylbenzene Sulfonate (SDBS):

Surface Tension Reduction and CMC: The surface tension of aqueous solutions of SDBS decreases significantly with increasing concentration until it reaches the CMC. For SDBS, the surface tension has been measured to be around 28 mN/m. mdpi.com The CMC, as determined by the Wilhelmy plate method, is the concentration at which the surface tension plateaus.

Influence of Inorganic Salts: The addition of inorganic salts has been shown to affect the surface tension of SDBS solutions. For example, salts like NaCl, CaCl2, and Na2SO4 can enhance the reduction of surface tension. mdpi.com The order of effectiveness of different salts in reducing the surface tension of SDBS solutions has been determined to be CaCl2 > NaCl > Na2SO4 > NaHCO3 > Na2CO3 > AlCl3. mdpi.com

Table 2: Critical Micelle Concentration (CMC) and Surface Tension of SDBS Solutions with Inorganic Salt Additives

Note: This data is for the analogous compound Sodium Dodecylbenzene Sulfonate (SDBS). Specific Wilhelmy plate data for this compound was not available in the reviewed literature.

| Additive (Optimal Concentration) | CMC of SDBS Solution (%) | Surface Tension (mN/m) |

| None | ~0.0026 | ~28 |

| 0.7% NaCl | Lower than without salt | Not specified |

| 0.5% CaCl2 | Lower than without salt | Not specified |

| 0.5% Na2SO4 | Lower than without salt | Not specified |

This table is based on findings from a study on SDBS solutions. mdpi.com

Electrochemical Techniques for Corrosion Studies (e.g., Polarization Curves, Nyquist Plots)

Electrochemical techniques are powerful tools for investigating the mechanisms of corrosion and the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PDP) curves and electrochemical impedance spectroscopy (EIS), which generates Nyquist plots, are commonly employed.

Research Findings on 4-Methylbenzenesulfonate Ionic Liquid Derivatives:

A study on the corrosion inhibition of mild steel in 1.0 M hydrochloric acid (HCl) solution by two synthesized ionic liquids containing the 4-methylbenzenesulfonate anion, namely 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate (4-BOBAMS), provides detailed electrochemical data.

Polarization Curves: Potentiodynamic polarization curves for mild steel in HCl with and without the 4-methylbenzenesulfonate derivatives showed that these compounds act as mixed-type inhibitors. This means they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The addition of the inhibitors resulted in a decrease in the corrosion current density (icorr), indicating a reduction in the corrosion rate. The inhibition efficiency increased with increasing inhibitor concentration.

Nyquist Plots: The Nyquist plots for mild steel in the presence of the 4-methylbenzenesulfonate derivatives displayed imperfect semicircle capacitive loops. This shape is characteristic of a corrosion process controlled by the charge transfer mechanism. The diameter of the semicircle, which represents the charge transfer resistance (Rct), increased with increasing inhibitor concentration. A larger Rct value signifies a higher resistance to corrosion, confirming the inhibitive effect of the compounds. The imperfection of the semicircles suggests surface heterogeneity and frequency dispersion.

Table 3: Electrochemical Polarization Parameters for Mild Steel in 1.0 M HCl in the Absence and Presence of 4-Methylbenzenesulfonate Derivatives at 30°C

| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | βa (mV/dec) | -βc (mV/dec) | icorr (μA/cm²) | Inhibition Efficiency (%) |

| Blank | - | -486 | 110 | 119 | 1050 | - |

| 1-BOPAMS | 1 x 10⁻⁵ | -479 | 101 | 112 | 457 | 56.5 |

| 1 x 10⁻⁴ | -472 | 98 | 109 | 211 | 79.9 | |

| 1 x 10⁻³ | -465 | 95 | 105 | 103 | 90.2 | |

| 4-BOBAMS | 1 x 10⁻⁵ | -475 | 105 | 115 | 325 | 69.0 |

| 1 x 10⁻⁴ | -468 | 100 | 111 | 155 | 85.2 | |

| 1 x 10⁻³ | -461 | 97 | 107 | 55 | 94.8 |

This table is adapted from data presented in a study on 4-methylbenzenesulfonate ionic liquid derivatives.